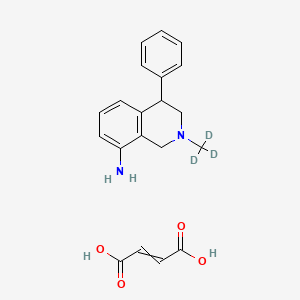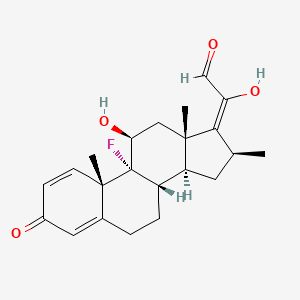
Benzyl N-Acetyl-4,6-O-benzylidene-a-D-muramic Acid Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl N-Acetyl-4,6-O-benzylidene-a-D-muramic Acid Methyl Ester is a derivative of muramic acid, an amino sugar found in peptidoglycan, the main skeletal component of bacterial cell walls . This compound is primarily used in research settings, particularly in the study of bacterial cell wall synthesis and structure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-Acetyl-4,6-O-benzylidene-a-D-muramic Acid Methyl Ester typically involves the protection of hydroxyl groups in muramic acid followed by benzylation and acetylation reactionsThe final step involves the esterification of the carboxyl group with methanol .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows standard organic synthesis protocols involving protection-deprotection strategies and esterification reactions. The process is typically carried out in a laboratory setting due to the specialized nature of the compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene and acetyl groups.
Reduction: Reduction reactions can target the ester and acetyl groups, converting them into their respective alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are often employed in substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and amines.
Substitution: Products vary depending on the nucleophile used but can include substituted benzylidene and acetyl derivatives.
科学研究应用
Benzyl N-Acetyl-4,6-O-benzylidene-a-D-muramic Acid Methyl Ester is used extensively in scientific research, particularly in the fields of:
Chemistry: Studying the synthesis and structure of complex carbohydrates and glycoproteins.
Biology: Investigating bacterial cell wall synthesis and the role of peptidoglycan in bacterial physiology.
Medicine: Exploring potential antibacterial agents and understanding bacterial resistance mechanisms.
Industry: Developing new materials and compounds for use in biotechnology and pharmaceuticals.
作用机制
The compound exerts its effects primarily through interactions with bacterial cell wall synthesis pathways. It targets enzymes involved in the synthesis of peptidoglycan, disrupting the formation of the bacterial cell wall and leading to cell lysis. The benzylidene and acetyl groups play crucial roles in binding to these enzymes and inhibiting their activity .
相似化合物的比较
N-Acetylmuramic Acid: A precursor in the synthesis of Benzyl N-Acetyl-4,6-O-benzylidene-a-D-muramic Acid Methyl Ester.
Muramic Acid: The parent compound from which this compound is derived.
N-Acetylglucosamine: Another amino sugar found in bacterial cell walls, similar in structure to muramic acid.
Uniqueness: this compound is unique due to its specific benzylidene and acetyl modifications, which enhance its stability and binding affinity to bacterial enzymes. These modifications make it a valuable tool in studying bacterial cell wall synthesis and developing antibacterial agents .
属性
分子式 |
C26H31NO8 |
|---|---|
分子量 |
485.5 g/mol |
IUPAC 名称 |
methyl (2R)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoate |
InChI |
InChI=1S/C26H31NO8/c1-16(24(29)30-3)33-23-21(27-17(2)28)26(31-14-18-10-6-4-7-11-18)34-20-15-32-25(35-22(20)23)19-12-8-5-9-13-19/h4-13,16,20-23,25-26H,14-15H2,1-3H3,(H,27,28)/t16-,20-,21-,22-,23-,25?,26+/m1/s1 |
InChI 键 |
ZDYOCWILIJFUOR-GORWESQLSA-N |
手性 SMILES |
C[C@H](C(=O)OC)O[C@@H]1[C@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |
规范 SMILES |
CC(C(=O)OC)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride](/img/structure/B13848836.png)



![3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl Isobutyl Ether Dihydrochloride](/img/structure/B13848864.png)



